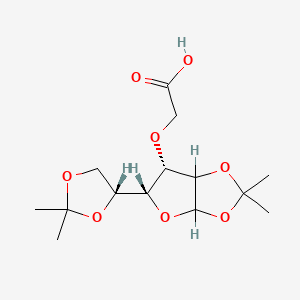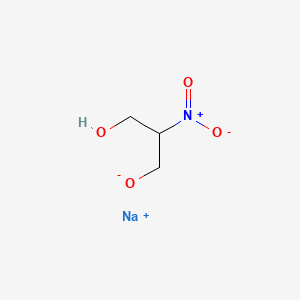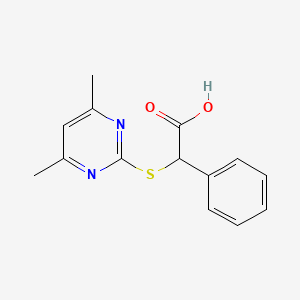
N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide: is a chemical compound characterized by the presence of a hydrazinyl group, a hexyl chain, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and extending the chain through nucleophilic substitution reactions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the hexyl chain with hydrazine under controlled conditions.
Coupling with 2-Methoxybenzamide: The final step involves coupling the hydrazinyl-hexyl intermediate with 2-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazides or amines, depending on the reducing agent and conditions used.
Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Azides or nitroso derivatives.
Reduction: Hydrazides or primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: The compound is explored for its potential therapeutic applications, such as anticancer or antimicrobial agents, due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings with specific functional properties.
作用機序
The mechanism of action of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, modulating their activity and downstream signaling pathways.
類似化合物との比較
N-(6-hydrazinyl-6-oxohexyl)benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-methoxybenzohydrazide: Contains the methoxybenzamide moiety but lacks the hexyl chain, leading to different physical and chemical properties.
Uniqueness: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is unique due to the combination of the hydrazinyl group, hexyl chain, and methoxybenzamide moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-20-12-8-5-4-7-11(12)14(19)16-10-6-2-3-9-13(18)17-15/h4-5,7-8H,2-3,6,9-10,15H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDZANYBUJTIIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCCCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389249 |
Source


|
| Record name | N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5003-66-7 |
Source


|
| Record name | N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)




![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)


